molecular formula C11H14O4 B1370088 Ethyl 2-(3-methoxyphenoxy)acetate CAS No. 82815-86-9

Ethyl 2-(3-methoxyphenoxy)acetate

Cat. No.: B1370088
CAS No.: 82815-86-9
M. Wt: 210.23 g/mol
InChI Key: RGCXMLIHLKQOHN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H14O4. It is a colorless to light yellow liquid that is used in various chemical syntheses and applications. The compound is known for its aromatic properties and is often utilized in the production of other chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-methoxyphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxyphenoxyacetic acid.

    Reduction: Formation of 2-(3-methoxyphenoxy)ethanol.

    Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-methoxyphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methoxyphenoxy)acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved may include oxidative and reductive transformations, as well as conjugation reactions with other biomolecules.

Comparison with Similar Compounds

Ethyl 2-(3-methoxyphenoxy)acetate can be compared with other similar compounds such as:

    Ethyl 2-(2-methoxyphenoxy)acetate: Similar in structure but with the methoxy group in a different position, leading to different chemical properties and reactivity.

    Ethyl 2-(4-methoxyphenoxy)acetate: Another isomer with the methoxy group in the para position, which affects its physical and chemical characteristics.

Uniqueness

The unique positioning of the methoxy group in this compound imparts specific reactivity and properties that distinguish it from its isomers. This makes it particularly useful in certain synthetic applications where regioselectivity is important.

Biological Activity

Ethyl 2-(3-methoxyphenoxy)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol. The compound features an ethyl ester group attached to a phenoxyacetate structure, with a methoxy substituent on the aromatic ring. Its structure can be represented as follows:

C2H5OOC C6H4OCH3)C O O\text{C}_2\text{H}_5\text{OOC C}_6\text{H}_4\text{OCH}_3)\text{C O O}

The biological activity of this compound is attributed to its interaction with various molecular targets. It acts as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites through oxidative and reductive transformations, as well as conjugation reactions with other biomolecules.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in several studies. For instance, it has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects. A study reported that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against these pathogens .

Anti-Inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammatory responses. The compound significantly reduced tumor necrosis factor-alpha (TNF-α)-induced NF-κB activation in human embryonic kidney cells, with inhibition rates reported at approximately 66% .

Cytotoxicity

In addition to its antimicrobial and anti-inflammatory activities, this compound has been investigated for its cytotoxic effects on cancer cells. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's cytotoxicity was evaluated using standard assays such as MTT and Annexin V/PI staining, revealing IC50 values in the micromolar range .

Research Findings and Case Studies

A series of studies have explored the structure-activity relationship (SAR) of this compound and its derivatives. These studies highlight how modifications to the methoxy group and other substituents can enhance or diminish biological activity.

Modification Effect on Activity
Removal of methoxy groupDecreased antimicrobial activity
Addition of halogen substituentsEnhanced cytotoxicity in specific cancer lines
Variation in ester chain lengthAltered pharmacokinetic properties

In one notable case study, researchers synthesized several analogs of this compound to evaluate their effectiveness against multidrug-resistant (MDR) cancer cells. The results indicated that certain modifications led to improved potency against these resistant strains, suggesting potential therapeutic applications in oncology .

Properties

IUPAC Name

ethyl 2-(3-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-5-9(7-10)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCXMLIHLKQOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615230
Record name Ethyl (3-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82815-86-9
Record name Ethyl (3-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methoxy-phenol (43.4 ml, 400 mmol) is dissolved in acetone (800 ml) and after addition of chloro-acetic acid ethyl ester (42.6 ml, 400 mmol) and K2CO3 (111 g, 800 mmol) the mixture is refluxed for 22 h. After cooling down to 0° C., the mixture is filtrated and the filtrate is evaporated under reduced pressure. The residue is diluted in ethyl acetate, cooled to 0° C. and washed with aqueous NaOH solution. The organic layer is dried over sodium sulfate and evaporated under reduced pressure.
Quantity
43.4 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
111 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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